3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Description
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H17N7O2S and its molecular weight is 407.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds are known to have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
It is known that the important photophysical nature of triazole compounds is the transformation between the enol and keto forms after excited-state proton transfer .
Biochemical Pathways
Triazole compounds are known to be involved in excited-state proton transfer, which could potentially affect various biochemical pathways .
Result of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Most of the synthesized complexes of similar compounds exhibit excellent thermostability, with decomposition temperatures ranging from 312 to 334 °c .
Properties
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c27-18(16-12-20-26(22-16)14-4-2-1-3-5-14)24-9-6-13(7-10-24)25-19(28)17-15(21-23-25)8-11-29-17/h1-5,8,11-13H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFFWNNMQJWLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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